molecular formula C12H12Cl3N3S B1229215 2-(4-Methylphenyl)-6-(methylthio)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine

2-(4-Methylphenyl)-6-(methylthio)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine

Cat. No.: B1229215
M. Wt: 336.7 g/mol
InChI Key: OJZPXUOLAGELTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-6-(methylthio)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine is a member of toluenes.

Scientific Research Applications

Photoacid Generation in Photoresist Formulations

  • This chemical has been studied for its role in generating photoacid in photoresist formulations. Its photochemistry and photophysics have been explored under various conditions, confirming that C−Cl bond cleavage is a primary photochemical step in its photolysis (Pohlers et al., 1997).

Photoinitiator in Polymerization

  • It has been used as a radical reactive photoinitiator for UV-crosslinking of acrylic pressure-sensitive adhesives. This compound, in combination with suitable sensitizers, acts effectively as a co-initiator in photoinitiating systems under visible light (Kabatc et al., 2011).

Synthesis of Triazine Derivatives

  • There has been research into efficient methods for preparing triazine derivatives, highlighting the compound's potential in industrial applications (Zhang et al., 2014).

Fluorescent Dyes with Large Stokes Shifts

  • Derivatives of this compound have been synthesized for the creation of fluorescent dyes. These dyes, due to their unique structure, exhibit large Stokes shifts, making them useful in various spectroscopic applications (Rihn et al., 2012).

Photo-Induced Polymerization for Dental Composites

  • It has been employed as a visible light photo-initiator for creating dental composites, demonstrating its effectiveness and efficiency in this application (Song et al., 2014).

Properties

Molecular Formula

C12H12Cl3N3S

Molecular Weight

336.7 g/mol

IUPAC Name

2-(4-methylphenyl)-6-methylsulfanyl-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine

InChI

InChI=1S/C12H12Cl3N3S/c1-7-3-5-8(6-4-7)9-16-10(12(13,14)15)18-11(17-9)19-2/h3-6,10H,1-2H3,(H,16,17,18)

InChI Key

OJZPXUOLAGELTQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(N=C(N2)SC)C(Cl)(Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(N=C(N2)SC)C(Cl)(Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methylphenyl)-6-(methylthio)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine
Reactant of Route 2
2-(4-Methylphenyl)-6-(methylthio)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine
Reactant of Route 3
Reactant of Route 3
2-(4-Methylphenyl)-6-(methylthio)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine
Reactant of Route 4
2-(4-Methylphenyl)-6-(methylthio)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine
Reactant of Route 5
2-(4-Methylphenyl)-6-(methylthio)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine
Reactant of Route 6
2-(4-Methylphenyl)-6-(methylthio)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine

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